molecular formula C18H18N2O5 B2918220 Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate CAS No. 2034428-16-3

Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate

Cat. No.: B2918220
CAS No.: 2034428-16-3
M. Wt: 342.351
InChI Key: ZAZRHSBRYAAOJO-UHFFFAOYSA-N
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Description

Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate: . This compound is characterized by its complex structure, which includes a tetrahydrofuran ring, a nicotinamide moiety, and a benzoate ester group. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. The key steps include:

    Preparation of Tetrahydrofuran-3-yl Derivative: This involves the functionalization of tetrahydrofuran to introduce the desired substituents.

    Synthesis of Nicotinamide Derivative: Nicotinamide is modified to introduce reactive groups that can facilitate its coupling with other components.

    Formation of Benzoate Ester: The benzoate ester is synthesized through esterification reactions involving benzoic acid and methanol.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory conditions to industrial reactors, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its nicotinamide moiety is of particular interest due to its role in biological redox reactions.

Medicine: In medicine, this compound may be investigated for its potential therapeutic effects. The presence of the nicotinamide group suggests possible applications in the treatment of conditions related to NAD+ metabolism.

Industry: Industrially, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate involves its interaction with specific molecular targets. The nicotinamide moiety can participate in redox reactions, influencing cellular metabolism and energy production. The compound may also interact with enzymes involved in these pathways, modulating their activity and affecting overall cellular function.

Comparison with Similar Compounds

    Nicotinamide: Shares the nicotinamide moiety but lacks the tetrahydrofuran and benzoate groups.

    Tetrahydrofuran Derivatives: Compounds containing the tetrahydrofuran ring but with different substituents.

    Benzoate Esters: Compounds with the benzoate ester group but different functional groups attached.

Uniqueness: Methyl 4-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

IUPAC Name

methyl 4-[[6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-23-18(22)12-2-5-14(6-3-12)20-17(21)13-4-7-16(19-10-13)25-15-8-9-24-11-15/h2-7,10,15H,8-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZRHSBRYAAOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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